Isoquinoline, 5,7-dimethoxy-
Overview
Description
“Isoquinoline, 5,7-dimethoxy-” is a member of the class of isoquinolines carrying two methoxy substituents at positions 6 and 7 . It is also referred to as heliamine and is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .
Synthesis Analysis
The synthesis of “Isoquinoline, 5,7-dimethoxy-” involves several methods. The most common method is the Pictet-Spengler reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction .
Molecular Structure Analysis
The molecular structure of “Isoquinoline, 5,7-dimethoxy-” is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
Compounds 3a [1- (3′,4′-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline] and 3b [1- (6′-bromo-3′,4′-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline] demonstrated dose-dependent (5-75 μM) negative inotropic effects . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives 50 .
Physical And Chemical Properties Analysis
Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . In terms of its chemical characteristics, it is classified as a weak base. The base strength is comparable to that of pyridine and quinoline .
Safety And Hazards
properties
IUPAC Name |
5,7-dimethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSFLIAJBTFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401381 | |
Record name | Isoquinoline, 5,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyisoquinoline | |
CAS RN |
55087-24-6 | |
Record name | 5,7-Dimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55087-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 5,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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